![molecular formula C8H11N3O2S B7468524 N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide](/img/structure/B7468524.png)
N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide
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Overview
Description
N-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide (ADTC) is a thiazole derivative that has gained attention in recent years due to its potential applications in scientific research. ADTC is a heterocyclic compound that possesses unique properties, making it a promising candidate for a variety of applications, particularly in the field of biochemistry and pharmacology.
Scientific Research Applications
N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide has been investigated for its potential applications in various fields of scientific research, including biochemistry, pharmacology, and medicinal chemistry. N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. It has also been investigated for its potential use as a diagnostic tool for various diseases.
Mechanism of Action
The mechanism of action of N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and proteins involved in cellular processes. N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the activity of various enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide has also been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Advantages and Limitations for Lab Experiments
N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide also possesses unique properties, making it a promising candidate for a variety of applications. However, there are also limitations to the use of N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide in lab experiments. Its mechanism of action is not fully understood, and its potential toxicity and side effects need to be further investigated.
Future Directions
There are several future directions for the use of N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide in scientific research. One potential application is in the development of novel anticancer drugs. N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide has been shown to possess antitumor properties, and further investigations may lead to the development of more effective cancer therapies. N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide may also have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Further studies are needed to fully understand the mechanism of action of N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide and its potential applications in scientific research.
Conclusion:
In conclusion, N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide is a thiazole derivative that possesses unique properties, making it a promising candidate for a variety of applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further investigations are needed to fully understand the potential applications of N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide in scientific research.
Synthesis Methods
The synthesis of N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide involves the reaction of 2,4-dimethylthiazole-5-carbohydrazide with acetic anhydride in the presence of a catalyst. The resulting product is then purified using recrystallization techniques. The purity of N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide is crucial for its applications in scientific research, and therefore, the synthesis must be carried out with great care.
properties
IUPAC Name |
N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c1-4-7(14-6(3)9-4)8(13)11-10-5(2)12/h1-3H3,(H,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAAHAHTMJJCJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NNC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide |
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